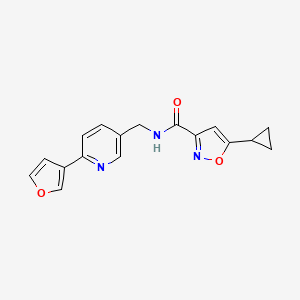

5-cyclopropyl-N-((6-(furan-3-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide

Description

Properties

IUPAC Name |

5-cyclopropyl-N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3/c21-17(15-7-16(23-20-15)12-2-3-12)19-9-11-1-4-14(18-8-11)13-5-6-22-10-13/h1,4-8,10,12H,2-3,9H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUPAXYOACKHNQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C(=O)NCC3=CN=C(C=C3)C4=COC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-N-((6-(furan-3-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the isoxazole ring: This can be achieved through the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a Pt-carbene intermediate.

Introduction of the furan and pyridine rings: These can be incorporated through Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant reaction conditions.

Formation of the cyclopropyl group: This can be introduced through cyclopropanation reactions using diazomethane or other cyclopropanating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-N-((6-(furan-3-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The pyridine ring can be reduced to piperidine derivatives.

Substitution: The isoxazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

Oxidation: Furanones and other oxidized derivatives.

Reduction: Piperidine derivatives.

Substitution: Various substituted isoxazole derivatives.

Scientific Research Applications

5-cyclopropyl-N-((6-(furan-3-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-cyclopropyl-N-((6-(furan-3-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

The compound shares structural homology with other isoxazole-carboxamide derivatives, though key substitutions differentiate its pharmacological and physicochemical profiles. Below is a comparative analysis based on available evidence:

Functional Implications of Substituents

- Heterocyclic Modifications: The pyridine-furan hybrid in the target compound may enhance π-π stacking interactions with aromatic residues in enzyme active sites compared to the thiophene in n-cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide. The absence of a chloropyridinyl group (as in GSK2830371) in the target compound suggests differences in target selectivity. Chlorine substituents often improve binding affinity to hydrophobic pockets but may introduce metabolic liabilities.

- Cyclopropyl Group: The cyclopropyl substituent at the isoxazole C5 position is conserved across analogues. This group is known to enhance metabolic stability by reducing oxidative degradation via cytochrome P450 enzymes .

Pharmacokinetic and Physicochemical Properties

No direct data for the target compound are available in the provided evidence. However, inferences can be drawn from structurally related compounds:

- Solubility : The pyridine-furan hybrid likely improves aqueous solubility compared to thiophene-containing analogues due to furan’s oxygen atom, which increases polarity.

- Metabolic Stability : The cyclopropyl group may confer resistance to first-pass metabolism, similar to n-cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide .

Biological Activity

5-Cyclopropyl-N-((6-(furan-3-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a cyclopropyl group, an isoxazole moiety, and a pyridine-furan linkage. Its molecular formula is , and it has a molecular weight of 272.30 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Antitumor Activity

Recent studies have indicated that derivatives of isoxazole compounds exhibit significant antitumor activity. For example, compounds similar to this compound have shown efficacy in inhibiting cancer cell proliferation in vitro. A study demonstrated that certain isoxazole derivatives could induce apoptosis in human cancer cell lines, suggesting a mechanism involving the activation of apoptotic pathways .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In animal models, it was found to reduce paw edema in carrageenan-induced inflammation tests, indicating its potential as an anti-inflammatory agent. The mechanism appears to involve inhibition of pro-inflammatory cytokines and mediators, similar to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac .

Antimicrobial Activity

Research has shown that certain isoxazole derivatives possess antimicrobial properties. These compounds demonstrated activity against various bacterial strains, suggesting their potential use in treating infections. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Studies

- Antitumor Efficacy : A study on similar isoxazole derivatives reported an IC50 value of 12 µM against breast cancer cells, indicating potent antitumor activity compared to standard chemotherapeutics .

- Inflammation Model : In a controlled experiment using rats, administration of the compound resulted in a significant reduction in inflammatory markers compared to the control group, showcasing its potential as an anti-inflammatory agent .

- Microbial Inhibition : In vitro tests revealed that the compound inhibited the growth of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL, highlighting its antimicrobial potential .

Safety and Toxicity

Toxicity assessments have indicated that the compound exhibits low toxicity profiles in preliminary studies. It falls within the III–VI class of toxicity according to standard classifications, suggesting it may have favorable safety margins for further development .

Q & A

Basic: What synthetic methodologies are recommended for constructing the isoxazole-3-carboxamide core of this compound?

Answer:

The isoxazole-3-carboxamide scaffold can be synthesized via a two-step protocol:

Isoxazole Formation : Cyclocondensation of β-keto esters or nitriles with hydroxylamine under acidic conditions (e.g., HCl/EtOH) yields the isoxazole ring.

Carboxamide Coupling : Activate the carboxylic acid (e.g., using HATU or EDCI) and couple with the amine-bearing pyridinylmethyl fragment. For example, describes a similar carboxamide synthesis using coupling reagents like HATU in DMF, achieving moderate yields (30–50%) .

Key Optimization : Use anhydrous conditions and controlled stoichiometry to minimize side reactions (e.g., over-alkylation).

Advanced: How can researchers reconcile discrepancies in biological activity between this compound and its thiophene-substituted analog (5-cyclopropyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)isoxazole-3-carboxamide)?

Answer:

Discrepancies may arise from differences in electronic or steric profiles:

- Electronic Effects : Furan’s oxygen atom (electron-rich) vs. thiophene’s sulfur (polarizable) alters π-π stacking or hydrogen-bonding interactions with targets.

- Steric Factors : Thiophene’s bulkier sulfur atom may hinder binding in sterically constrained pockets.

Methodological Approach : - Perform density functional theory (DFT) calculations to compare charge distribution.

- Conduct molecular docking (e.g., using AutoDock Vina) to assess binding poses in target proteins (e.g., kinases) .

- Validate with surface plasmon resonance (SPR) to measure binding kinetics.

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

- LC-MS : Confirm molecular weight (e.g., ESI-MS m/z ~352.2 [M+H]⁺, as seen in ) .

- HPLC : Assess purity (>95%) using reverse-phase C18 columns (retention time ~1.32 min under TFA-containing mobile phases) .

- NMR : Key signals include:

- Isoxazole C=O at ~165–170 ppm (¹³C).

- Cyclopropyl CH₂ at ~0.8–1.2 ppm (¹H) .

Note : Use deuterated DMSO or CDCl₃ for solubility challenges.

Advanced: How can researchers design experiments to elucidate the metabolic stability of this compound?

Answer:

- In Vitro Assays :

- Microsomal Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS.

- Cytochrome P450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates.

- In Silico Tools :

- Predict metabolic hotspots (e.g., furan oxidation) using MetaSite or StarDrop .

- Compare with analogs in (thiophene-substituted) to assess heterocycle-specific metabolic pathways .

Data Interpretation : Correlate metabolic half-life (t₁/₂) with structural features to guide lead optimization.

Basic: What safety protocols are essential for handling this compound in the laboratory?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (EN 166 standard) .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of aerosols ( notes respiratory risks) .

- Spill Management : Collect solid residues with a damp cloth and dispose as hazardous waste (avoid dry sweeping to prevent dust dispersion) .

Advanced: What strategies can resolve low yields in the final coupling step of the synthesis?

Answer:

Low yields (e.g., 32% in ) may stem from:

- Steric Hindrance : The pyridinylmethyl group may impede nucleophilic attack.

- Side Reactions : Competing hydrolysis of the activated carboxylic acid intermediate.

Solutions : - Coupling Reagent Optimization : Switch from EDCI to BOP or PyBOP for sterically demanding amines.

- Temperature Control : Perform reactions at 0–4°C to slow hydrolysis ( achieved success at 0°C) .

- Additives : Use DMAP or HOAt to enhance reactivity .

Basic: How can researchers validate the compound’s solubility for in vitro assays?

Answer:

- Solvent Screening : Test DMSO, ethanol, or PEG-400 (common solvents in ) .

- UV-Vis Spectroscopy : Measure absorbance at λ_max to determine solubility limits (e.g., >10 mM for cell-based assays).

- Dynamic Light Scattering (DLS) : Detect aggregation in aqueous buffers (e.g., PBS).

Advanced: What computational tools are suitable for predicting off-target interactions of this compound?

Answer:

- PharmaDB : Screen against >1,000 targets using ligand-based similarity search.

- SwissTargetPrediction : Input SMILES (e.g., C1CC1C2=CC(=NO2)C(=O)NCC3=CN=C(C=C3)C4=COC=C4) to predict kinase or GPCR targets .

- Molecular Dynamics (MD) Simulations : Simulate binding to off-targets (e.g., hERG channel) using GROMACS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.